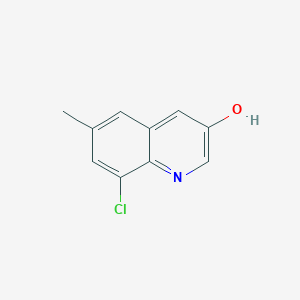

8-Chloro-6-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

8-chloro-6-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |

InChI Key |

IVEAFDZICXWKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 8 Chloro 6 Methylquinolin 3 Ol

De Novo Synthetic Routes and Annulation Strategies

De novo strategies are fundamental for creating the quinoline (B57606) ring system with the desired substituents incorporated from the start. Classic condensation and cyclization reactions like the Friedländer, Combes, and Doebner–von Miller syntheses, along with modern multi-component reactions, form the basis of this approach. The key challenge lies in selecting appropriate precursors that will yield the 8-chloro, 6-methyl, and 3-hydroxy substitution pattern.

Multi-component reactions (MCRs) have become powerful tools in synthetic chemistry, prized for their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org

For the synthesis of 3-hydroxyquinolines, a catalyst-free, three-component reaction involving quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) has been reported. nih.govacs.org In the case of 2-substituted quinolines, this reaction yields 3-hydroxyquinoline (B51751) as the main product through a 1,3-shift of the oxygen atom from the N-oxide to the C3 position. nih.gov This strategy could potentially be adapted to produce 8-Chloro-6-methylquinolin-3-ol by starting with a correspondingly substituted 8-chloro-6-methylquinoline (B599464) N-oxide. The versatility of MCRs allows for the incorporation of significant structural diversity, making them a promising, though less traditional, route for accessing specifically substituted quinolin-3-ols. rsc.org

The majority of de novo quinoline syntheses rely on catalytic methods to facilitate the crucial cyclization and dehydration steps. The choice of catalyst and reaction conditions is critical for reaction efficiency and, in some cases, for controlling regioselectivity.

One of the most straightforward methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a carbonyl compound containing a reactive α-methylene group. nih.gov To synthesize this compound via this route, a hypothetical precursor would be 2-amino-3-chloro-5-methylbenzaldehyde condensed with a compound like methoxyacetone, followed by demethylation. The Friedländer synthesis is typically catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., sodium hydroxide, potassium hydroxide), although Lewis acids and iodine have also been employed. nih.govwikipedia.orgjk-sci.com Modern variations have focused on developing more environmentally benign and reusable catalysts, including ionic liquids and nanocatalysts, often under solvent-free or microwave-assisted conditions. nih.govjk-sci.com

The Combes quinoline synthesis offers an alternative route, starting from an arylamine and a β-diketone. wikipedia.org For the target molecule, this would involve reacting 4-chloro-2-methylaniline (B164923) with a suitable β-dicarbonyl compound, such as malondialdehyde or a derivative that can generate the 3-hydroxy substituent. This reaction is characterized by its requirement for strong acid catalysts, such as concentrated sulfuric acid or polyphosphoric acid, to promote the ring closure of the intermediate enamine. drugfuture.comiipseries.orgnih.gov

A more recent acid-promoted method for synthesizing 3-hydroxyquinolines involves the reaction of o-acylanilines with α-hydroxyketones. acs.orgacs.org This strategy proceeds through an interrupted Heyns rearrangement, where an in-situ generated aminoenol intermediate is trapped intramolecularly, followed by aromatization to yield the 3-hydroxyquinoline core. acs.org This approach demonstrates good functional group tolerance and could be applied by selecting the appropriately substituted o-acylaniline. acs.orgacs.org

Table 1: Comparison of Potential De Novo Synthetic Routes

| Synthesis Name | Required Precursors for this compound | Typical Catalysts | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-amino-3-chloro-5-methylbenzaldehyde + α-methylene ketone | Acid (e.g., PTSA) or Base (e.g., KOH) | Versatile, straightforward, wide range of catalysts available. nih.govorganicreactions.org |

| Combes Synthesis | 4-chloro-2-methylaniline + β-diketone | Strong Acid (e.g., H₂SO₄, PPA) | Forms 2,4-substituted quinolines; regioselectivity can be an issue. wikipedia.orgiipseries.org |

| Heyns Intermediate Trapping | Substituted o-acylaniline + α-hydroxyketone | Acid (e.g., PTSA) | Modern method specifically for 3-hydroxyquinolines; good yields. acs.orgacs.org |

| N-Oxide Rearrangement | 8-chloro-6-methylquinoline N-oxide + reagents | Catalyst-free (microwave-assisted) | Three-component reaction yielding 3-hydroxyquinolines. nih.govacs.org |

Regioselectivity is a critical consideration in the de novo synthesis of polysubstituted quinolines, particularly when using unsymmetrical precursors.

In the Combes synthesis , the acid-catalyzed cyclization of the enamine intermediate derived from an aniline (B41778) like 4-chloro-2-methylaniline can theoretically proceed in two directions. Ring closure can occur at either the C-2 or C-6 position of the aniline ring. The outcome is governed by a combination of steric effects from the substituents and the electronic properties of the aniline ring, which influence the nucleophilicity of the ortho carbon atoms. wikipedia.orgresearchgate.net

In the Friedländer synthesis , regioselectivity becomes a challenge when an unsymmetrical ketone is used as the reaction partner. alfa-chemistry.com For example, the reaction of 2-aminobenzaldehyde with a ketone like 2-pentanone could lead to the formation of two different quinoline isomers. The reaction pathway is influenced by whether the initial aldol (B89426) condensation occurs at the methyl or the methylene (B1212753) group of the ketone, a factor that can be controlled by the choice of acid or base catalyst and reaction conditions.

Since this compound is achiral, stereoselectivity is not a factor in its formation. However, in the synthesis of related chiral quinoline derivatives, controlling the stereochemistry of newly formed centers would be an additional layer of complexity.

Functionalization and Derivatization from Precursor Structures

An alternative to building the quinoline core from scratch is to modify a pre-existing, suitably substituted quinoline precursor. This approach relies on the selective introduction of the remaining functional groups (chloro, methyl, or hydroxyl) onto the quinoline ring system through reactions such as electrophilic aromatic substitution or C-H activation.

Introducing the chloro and methyl groups onto a quinoline-3-ol precursor, or vice-versa, requires regioselective functionalization methods. The inherent electronic properties of the quinoline ring direct electrophilic substitutions to specific positions, which may or may not align with the desired C-6 and C-8 locations.

Halogenation: Direct halogenation of a quinoline ring can be complex. Modern C-H activation and functionalization techniques offer more precise control. For example, methods for the metal-free, regioselective C-H halogenation of 8-substituted quinolines have been developed, achieving exclusive functionalization at the C-5 position. rsc.orgresearchgate.net While not targeting the C-8 position directly, these methods highlight the principle of using directing groups to control regiochemistry. rsc.org A plausible strategy for the target molecule could involve starting with a precursor like 6-methylquinolin-3-ol (B1592948) and exploring directed C-H chlorination methods to install the chlorine atom at the C-8 position.

Methylation: Similar to halogenation, introducing a methyl group can be achieved through various methods. For instance, Ru(II)-catalyzed C(sp³)–H activation has been used for the amidation of 8-methylquinolines, demonstrating that the 8-methyl group can be a site for functionalization. researchgate.net More classical approaches might involve Friedel-Crafts-type reactions on a highly activated quinoline precursor, although these often suffer from poor regioselectivity. A more controlled approach would be to build the precursor with the methyl group already in place, for example, by starting a de novo synthesis with a toluidine derivative.

A practical approach would be to synthesize a precursor like 6-chloro-8-methylquinoline (B132775), for which synthetic routes exist, and then introduce the 3-hydroxy group. chemicalbook.com

Introducing the hydroxyl group at the C-3 position of a pre-formed 8-chloro-6-methylquinoline ring is a key synthetic challenge.

Direct C-H hydroxylation of heterocycles is an area of active research. rsc.org However, achieving regioselectivity at the C-3 position of a quinoline can be difficult. A more established route involves the conversion of other functional groups. For instance, a 3-aminoquinoline (B160951) could be converted to the 3-hydroxy derivative via a diazonium salt intermediate, or a 3-bromoquinoline (B21735) could undergo nucleophilic substitution.

Another relevant transformation is the interconversion between quinolin-3-ol and its tautomeric form, quinolin-3(4H)-one, which belongs to the oxo-quinolone class. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been reported, starting from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com Such quinolinone scaffolds can serve as versatile intermediates. The hydroxyl group in quinolin-3-ol imparts phenolic character, making it susceptible to electrophilic substitution, which could be a route for subsequent halogenation or other functionalizations. mdpi.com

Furthermore, the synthesis of 3-hydroxyquinolines from quinoline N-oxides represents a form of hydroxylation via oxygen atom transfer, providing a functionalization pathway that is mechanistically distinct from direct C-H oxidation. nih.gov

Principles of Sustainable Chemistry and Green Protocols in Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. tandfonline.com For the proposed syntheses of this compound, several sustainable modifications could be implemented.

Catalysis: Traditional Friedländer and Camps reactions often use stoichiometric amounts of strong acids or bases, leading to significant waste streams. The adoption of heterogeneous catalysts, such as solid acids (e.g., montmorillonite (B579905) K-10) or reusable Lewis acids, can facilitate easier product separation and catalyst recycling, thereby reducing waste. tandfonline.com

Alternative Solvents: Replacing conventional volatile organic solvents (VOCs) with greener alternatives is a key green chemistry goal. For quinoline synthesis, water has been demonstrated as a viable solvent, particularly in conjunction with microwave irradiation. tandfonline.com Ethanol is another excellent green solvent choice.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. This technique could be applied to the cyclization steps in both the Camps and Friedländer syntheses to improve energy efficiency compared to conventional heating. tandfonline.com

Atom Economy: One-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, can significantly improve process efficiency and reduce waste from intermediate purification steps. A modified Friedländer approach, for example, could be designed as a one-pot, three-component reaction between a substituted aniline, an aldehyde, and an active methylene compound, catalyzed by an eco-friendly catalyst system. tandfonline.com

By integrating these green protocols, the synthesis of this compound could be designed to be not only efficient but also environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 8 Chloro 6 Methylquinolin 3 Ol

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the pyridine (B92270) portion. However, the substituents on the benzene ring of 8-Chloro-6-methylquinolin-3-ol significantly modify this reactivity.

The primary activating group is the hydroxyl (-OH) at position 3, a powerful ortho-, para-director. The methyl group (-CH3) at position 6 is a weaker activating group, also directing ortho and para. Conversely, the chloro (-Cl) group at position 8 is a deactivating group but still directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects determines the likely sites of substitution.

Theoretical studies on related compounds like 8-hydroxyquinoline (B1678124) have been used to predict the most probable sites for electrophilic attack by analyzing electron density distributions. researchgate.netsemanticscholar.org For this compound, the positions most activated towards electrophilic attack are C2, C4 (activated by the -OH group), C5, and C7 (activated by the -CH3 group and influenced by the -Cl group). The C4 position is particularly activated by the strongly donating hydroxyl group.

| Position on Quinoline Ring | Influencing Substituent(s) | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C2 | -OH (ortho) | Activated | Nitration, Halogenation |

| C4 | -OH (para) | Strongly Activated | Nitration, Sulfonation, Friedel-Crafts |

| C5 | -CH3 (ortho), -Cl (ortho) | Moderately Activated/Deactivated | Halogenation |

| C7 | -CH3 (para), -Cl (ortho) | Activated/Deactivated | Halogenation, Nitration |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the chloro group at the C8 position can be displaced by strong nucleophiles. The electron-withdrawing nitrogen atom in the quinoline ring system facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism. libretexts.orgyoutube.comyoutube.com

Studies on related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful nucleophilic substitution of the chloro group with various nucleophiles, including thiourea, sodium azide, and amines. mdpi.comresearchgate.net These reactions typically require heat and are often carried out in polar aprotic solvents like DMF. By analogy, this compound is expected to undergo similar transformations.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | -NHR | 8-(Arylamino)-6-methylquinolin-3-ol |

| Alkoxide | NaOR (e.g., Sodium methoxide) | -OR | 8-Methoxy-6-methylquinolin-3-ol |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | -SR | 6-Methyl-8-(phenylthio)quinolin-3-ol |

| Azide | NaN₃ | -N₃ | 8-Azido-6-methylquinolin-3-ol |

| Hydrazine | N₂H₄ | -NHNH₂ | 8-Hydrazinyl-6-methylquinolin-3-ol |

Oxidation-Reduction Chemistry and Redox Behavior

The redox chemistry of this compound is influenced by both the quinoline core and the hydroxyl substituent. The 3-hydroxyquinoline (B51751) moiety, being a phenol (B47542) derivative, is susceptible to oxidation. Phenols can undergo oxidation to form quinone-like structures, and this reactivity is expected in the subject compound.

Conversely, the quinoline ring itself can be reduced. For instance, photochemical dearomative reduction of quinolines has been demonstrated, leading to saturated ring systems. nih.gov Studies on 8-quinolinol have shown it possesses strong antioxidant properties, which are attributed to its reducing capabilities rather than solely its metal-chelating effects. nih.gov The presence of the chloro and methyl substituents on the benzene ring of this compound would modulate these redox properties. Electrochemical studies on related chloroquinoline-substituted compounds have revealed both metal-based and ligand-based electron transfer processes, indicating a rich redox behavior. ktu.edu.tr

Metal-Catalyzed Coupling Reactions and Functional Group Interconversions

The chlorine atom at the C8 position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Palladium, nickel, and copper catalysts are commonly employed for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.govustc.edu.cn These transformations allow for the introduction of a wide array of substituents at the C8 position, significantly expanding the molecular diversity accessible from this compound.

Functional group interconversions can also be applied to the hydroxyl group at C3. For example, it can be converted into a sulfonate ester (e.g., tosylate or mesylate). ub.eduvanderbilt.edu This transforms the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions at the C3 position, which would otherwise be unreactive.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | C-C | 8-Aryl-6-methylquinolin-3-ol |

| Heck | Pd(OAc)₂ | Alkene | C-C | 8-Alkenyl-6-methylquinolin-3-ol |

| Sonogashira | Pd/Cu | Terminal alkyne | C-C | 8-Alkynyl-6-methylquinolin-3-ol |

| Buchwald-Hartwig | Pd complex | Amine | C-N | 8-Amino-6-methylquinolin-3-ol |

| Stille | Pd complex | Organostannane | C-C | 8-Aryl/Alkyl-6-methylquinolin-3-ol |

Rearrangement Reactions and Tautomerism Studies

The most significant equilibrium for this compound is keto-enol tautomerism. The 3-hydroxyquinoline (enol form) can exist in equilibrium with its keto tautomer, 8-chloro-6-methylquinolin-3(4H)-one. Studies on various substituted hydroxyquinolines have shown that the position of this equilibrium is influenced by factors such as the substitution pattern and the solvent. nuph.edu.ua For most hydroxyquinolines, the hydroxyl form is the most stable. researchgate.net However, the relative stability can be finely tuned by the electronic nature of the substituents.

While specific rearrangement reactions for this compound are not widely documented, the quinoline scaffold itself can undergo rearrangements under certain conditions, such as those involving N-acylated dihydroquinolines. rsc.org

Photochemical and Radiochemical Transformations

The photochemical behavior of quinolines has been an area of active research. Quinolines can undergo photochemical reactions, including reduction and dearomatization, when irradiated in the presence of a suitable reagent. nih.gov For example, the photochemical reduction of quinolines using γ-terpinene has been reported. A laser flash photolysis study of certain quinoline derivatives identified transient species assigned to triplet-triplet absorption, indicating their activity under photochemical conditions. researchgate.net While specific photochemical or radiochemical studies on this compound are not detailed in the literature, its chromophoric quinoline system suggests it would absorb UV radiation and could potentially undergo photochemical transformations.

Theoretical and Computational Investigations of 8 Chloro 6 Methylquinolin 3 Ol

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry. For quinoline (B57606) derivatives, DFT, particularly with the B3LYP functional, is a commonly employed method to achieve a balance between accuracy and computational cost. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.comwuxiapptec.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For quinolone compounds, the introduction of an electron-withdrawing substituent like chlorine has been shown to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net In computational studies of similar chloro-quinoline derivatives, the HOMO is often localized over the quinoline ring system, while the LUMO is distributed across the entire molecule. The calculated energy gap for related molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde is typically in the range of 3.75–3.84 eV. dergipark.org.tr

| Parameter | Typical Value (eV) for related Chloro-Quinolines | Significance |

|---|---|---|

| EHOMO | ~ -6.5 to -6.0 | Electron-donating ability (Nucleophilicity) |

| ELUMO | ~ -2.5 to -2.0 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 to 4.0 | Chemical Reactivity & Kinetic Stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution on the surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green : Represents regions of neutral or near-zero potential.

For a molecule like 8-Chloro-6-methylquinolin-3-ol, the MEP map would predictably show the most negative potential (red) localized around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.net These areas are the primary sites for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it susceptible to nucleophilic attack. The aromatic protons and the regions around the chlorine atom would also exhibit varying degrees of positive potential.

Understanding the charge distribution within a molecule is essential for interpreting its reactivity and intermolecular interactions. Mulliken population analysis is a common computational method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.desemanticscholar.org

In chloroquinoline structures, the nitrogen atom consistently shows a negative charge due to its high electronegativity, making it a nucleophilic center. Similarly, the oxygen of the hydroxyl group in this compound would carry a significant negative charge. The carbon atom attached to the chlorine (C8) and the carbon attached to the hydroxyl group (C3) would exhibit positive charges, making them potential electrophilic sites. The chlorine atom itself typically carries a negative charge, influencing the electronic environment of the benzene (B151609) portion of the quinoline ring. dergipark.org.tr This charge distribution pattern is critical for predicting how the molecule will orient itself when approaching other molecules or a receptor binding site.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For quinoline derivatives, MD simulations are frequently employed to investigate the stability of a ligand-protein complex, providing insights into how a drug molecule might interact with its biological target. tandfonline.commdpi.com

In a typical MD simulation, the compound is placed in a simulated biological environment (e.g., a water box with ions) along with its target protein. The simulation then calculates the trajectories of the atoms over a set period, often nanoseconds. mdpi.com Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein or ligand from its initial position, indicating the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent conformation.

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which is crucial for binding affinity.

MD simulations on quinoline derivatives have shown that they can form stable complexes with various enzymes, often through hydrogen bonds involving key amino acid residues like Glu166 and Gln189. nih.govtandfonline.com Such analyses are crucial for validating docking results and understanding the dynamic nature of the intermolecular interactions that govern the compound's biological activity.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for elucidating these relationships. nih.gov

For quinoline analogs like chloroquine (B1663885), SAR studies have revealed that modifications to the quinoline core and the side chain can dramatically impact activity. nih.govresearchgate.netacs.org A computational SAR study on this compound would involve creating a dataset of similar molecules with known biological activities. Then, computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed. These models generate 3D contour maps that highlight regions where certain properties are correlated with activity:

Steric Fields : Show where bulky groups increase or decrease activity.

Electrostatic Fields : Indicate where positive or negative charges are favorable.

Hydrophobic Fields : Identify regions where hydrophobic properties enhance or diminish activity.

For 8-hydroxyquinoline (B1678124) derivatives, SAR studies have consistently shown that the chelating ability conferred by the 8-hydroxyl group and the ring nitrogen is crucial for many of their biological effects. nih.gov Computational SAR models can quantify these effects and predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. For 8-hydroxyquinoline derivatives, several reaction types are of interest, including electrophilic aromatic substitution and metal chelation. nih.govrroij.com

Using DFT calculations, researchers can model the entire reaction pathway. For an electrophilic substitution reaction on the this compound ring, computational methods can determine which positions are most susceptible to attack by calculating the energies of the sigma complex intermediates. The calculations would likely confirm that the positions ortho and para to the activating hydroxyl group are the most reactive sites, provided they are not already substituted.

Similarly, the mechanism of metal chelation, a hallmark of 8-hydroxyquinolines, can be studied computationally. nih.govrroij.com These calculations can model the stepwise coordination of a metal ion with the nitrogen and deprotonated oxygen atoms, revealing the geometry of the resulting complex and the thermodynamics of its formation. This provides a molecular-level understanding of the processes that underpin many of the compound's biological and chemical applications.

No Publicly Available Research Data on the Biological Interactions of this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found regarding the interactions of the chemical compound this compound with biological macromolecules in a non-clinical human context.

The investigation sought to find detailed research findings on the mechanisms of enzyme modulation, receptor binding interactions, and nucleic acid binding studies for this specific compound. However, the searches did not yield any peer-reviewed articles, computational studies, or experimental data that would allow for a scientifically accurate and thorough discussion on the following topics for this compound:

Enzyme Modulation Mechanisms: No studies were identified that described the inhibition or activation of specific molecular targets, binding modes, or the kinetic and thermodynamic aspects of this compound's interaction with enzymes.

Receptor Binding: There is no available information on computational docking simulations or the agonist/antagonist receptor binding profiles for this compound.

Nucleic Acid Interactions: Research on the potential for this compound to intercalate with or bind to the grooves of DNA or RNA is not present in the available literature.

While research exists for other structurally related quinoline derivatives, the specific substitution pattern of this compound (a chloro group at position 8, a methyl group at position 6, and a hydroxyl group at position 3) makes it a unique chemical entity. Extrapolating data from different, albeit related, compounds would be scientifically unsound, as minor structural changes can lead to significant differences in biological activity.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the biological macromolecule interactions of this compound as per the requested outline due to the absence of published research.

Interactions of 8 Chloro 6 Methylquinolin 3 Ol with Biological Macromolecules Strictly Non Clinical Human

Protein-Ligand Interaction Dynamics and Conformational Changes

There is currently no available scientific literature that describes the protein-ligand interaction dynamics or the conformational changes induced by the binding of 8-Chloro-6-methylquinolin-3-ol to any non-clinical human proteins.

Studies on analogous quinoline (B57606) compounds often employ computational methods such as molecular docking and molecular dynamics simulations to predict binding affinities and visualize how these molecules might interact with protein targets. rsc.org These simulations can provide insights into the stability of the protein-ligand complex and identify key amino acid residues involved in the interaction. rsc.org Furthermore, experimental techniques like X-ray crystallography and various biosensor technologies are used to observe and characterize ligand-induced conformational changes in proteins. nih.gov However, no such studies have been published for this compound.

Without experimental or computational data, it is not possible to provide a detailed account of its interaction dynamics or its effects on protein conformation.

Molecular-Level Cellular Pathway Modulation (In Vitro Studies)

There is a lack of published in vitro studies investigating the molecular-level modulation of cellular pathways by this compound.

Research on similar quinoline derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer effects, which are often linked to the modulation of specific cellular signaling pathways. nih.gov For instance, some quinoline compounds have been shown to act as inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3Ks), thereby affecting cell growth and proliferation pathways. The methodologies to elucidate these effects typically involve treating cell cultures with the compound and then analyzing changes in protein expression, phosphorylation status, or enzyme activity within a targeted pathway.

However, no such in vitro studies have been specifically conducted and published for this compound. Therefore, its impact on any cellular pathway remains uncharacterized.

Advanced Analytical Characterization Methodologies for 8 Chloro 6 Methylquinolin 3 Ol

High-Resolution Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

High-resolution spectroscopy is fundamental to unambiguously confirming the molecular structure of 8-Chloro-6-methylquinolin-3-ol, providing detailed insights into its atomic connectivity and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the precise connectivity of atoms within the this compound molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from data on analogous quinoline (B57606) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl group, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (chloro, methyl, and hydroxyl groups). For example, carbons attached to electronegative atoms like chlorine and oxygen will be deshielded and appear at a lower field.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the substitution pattern on the quinoline ring. For instance, HMBC would show correlations between the methyl protons and the carbons of the quinoline ring, confirming its position at C6.

| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | CH | ~8.5 - 8.7 | C4, C3, C8a |

| 3 | C-OH | - | - |

| 4 | CH | ~7.2 - 7.4 | C2, C5, C8a |

| 5 | CH | ~7.6 - 7.8 | C7, C4, C8a |

| 6 | C-CH₃ | - | - |

| 7 | CH | ~7.4 - 7.6 | C5, C8, C6 |

| 8 | C-Cl | - | - |

| -CH₃ | CH₃ | ~2.4 - 2.6 | C6, C5, C7 |

| -OH | OH | Variable | C3, C2, C4 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₈ClNO), HRMS can provide an exact mass measurement, which helps to confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further corroborating the presence of a chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals.

| Ion | Calculated m/z | Observed m/z | Notes |

|---|---|---|---|

| [M]⁺ (for ³⁵Cl) | 193.0294 | - | Molecular ion |

| [M+2]⁺ (for ³⁷Cl) | 195.0265 | - | Isotopic peak confirming one chlorine atom |

| [M-CO]⁺ | 165.0345 | - | Loss of carbon monoxide |

| [M-Cl]⁺ | 158.0551 | - | Loss of chlorine radical |

O-H stretch: A broad band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the methyl C-H stretches will be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretches: The stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretch: The C-O stretching vibration of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.

C-Cl stretch: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. dergipark.org.tr

Raman spectroscopy is particularly useful for observing the vibrations of the quinoline ring and the C-Cl bond, which often give strong Raman signals. dergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=C/C=N ring stretch | 1400-1650 | IR, Raman |

| C-O stretch | 1200-1300 | IR |

| C-Cl stretch | 600-800 | IR, Raman |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the quinoline ring. The hydroxyl, chloro, and methyl groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Advanced Chromatographic Separations and Purity Assessment

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, would be appropriate for assessing the purity of this compound. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior. GC-MS can be used to identify and quantify the compound, as well as to detect any impurities. nih.govjmchemsci.com

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter in this compound necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining enantiomeric purity. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net For quinoline derivatives, polysaccharide-based CSPs, such as those found in Chiralpak columns, have proven effective. nih.gov A typical method for a related compound, hydroxychloroquine (B89500) (a 7-chloroquinoline (B30040) derivative), employed a Chiralpak AD-H column with a mobile phase consisting of n-hexane, isopropanol, and a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov A similar normal-phase HPLC method could be developed for this compound. The separation would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the (R)- and (S)-enantiomers. nih.gov

The results from such an analysis are crucial for pharmaceutical applications where enantiomers can exhibit different pharmacological activities and toxicities.

Illustrative Chiral HPLC Separation Data

The following table presents hypothetical data to illustrate the expected outcome of a chiral HPLC analysis for this compound, as specific experimental values are not available in the cited literature. The parameters are based on typical separations of related chiral quinoline compounds.

| Enantiomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (%) |

| (S)-8-Chloro-6-methylquinolin-3-ol | 12.4 | 49.9 | 99.6 |

| (R)-8-Chloro-6-methylquinolin-3-ol | 15.8 | 0.2 |

Electroanalytical Methods for Redox Potentials and Mechanisms

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. CV measures the current response of a substance to a linearly cycled potential sweep, providing information on reduction and oxidation potentials and the reversibility of electron transfer processes. nih.govresearchgate.net

For quinoline derivatives, CV studies have shown that the heterocyclic ring system is electrochemically active. nih.govmarquette.edu The reduction potentials for various quinolinium salts have been reported to range from -0.43 to -1.08 V. nih.govmarquette.edu The electrochemical behavior of this compound would be influenced by its specific substituents. The electron-withdrawing chloro group and the electron-donating methyl and hydroxyl groups would modulate the electron density of the quinoline ring, thereby affecting its redox potentials.

A typical CV experiment would involve dissolving the compound in a solvent like acetonitrile with a supporting electrolyte and scanning the potential. The resulting voltammogram would likely show one or more reduction peaks, corresponding to the addition of electrons to the quinoline system. The absence of a corresponding oxidation peak on the reverse scan would suggest an irreversible reduction process, which is common for complex organic molecules where the initial reduction product undergoes rapid chemical follow-up reactions. nih.gov These studies are valuable for understanding potential metabolic pathways and for designing sensors or electrocatalytic applications.

Illustrative Cyclic Voltammetry Data

The following table provides hypothetical data representative of a cyclic voltammetry experiment for this compound, based on findings for analogous quinoline structures. Specific experimental data for the target compound is not available in the referenced literature.

| Process | Peak Potential (Epc) vs. Ag/AgCl | Mechanism |

| First Reduction | -0.85 V | Irreversible |

| Second Reduction | -1.20 V | Irreversible |

Thermal Analysis Techniques for Material Stability and Phase Transitions

Thermal analysis, incorporating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides essential information about the material stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. mt.com

TGA is used to determine the thermal stability and decomposition profile of the compound. mt.com As the sample is heated, a TGA thermogram would show a stable baseline until the onset of decomposition, at which point a mass loss is recorded. For other quinoline derivatives, degradation temperatures have been observed to be above 300°C, indicating high thermal stability, which can be enhanced by the presence of halogen substituents and aromaticity. researchgate.netmdpi.com

DSC is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. mt.com The DSC thermogram for this compound would display an endothermic peak corresponding to its melting point. Additional peaks could indicate polymorphic transformations or the loss of solvated molecules. nih.gov Together, TGA and DSC data are critical for determining appropriate storage conditions, processing parameters, and shelf life for pharmaceutical formulations. mt.com

Illustrative Thermal Analysis Data

The following table summarizes hypothetical data from TGA and DSC analyses of this compound. The values are based on the thermal behavior of similar halogenated heterocyclic compounds as reported in the literature, since direct experimental data for the title compound was not found.

| Analytical Technique | Parameter | Illustrative Value | Observation |

| TGA | Onset of Decomposition (Tonset) | ~310°C | Indicates high thermal stability. |

| TGA | Major Mass Loss | 310°C - 450°C | Corresponds to the primary decomposition of the molecule. |

| DSC | Melting Point (Tm) | ~195°C | Sharp endothermic peak indicating the transition from solid to liquid. |

| DSC | Other Transitions | None Observed | Suggests no major polymorphic changes upon heating to melting. |

Advanced Applications and Functional Materials Derived from 8 Chloro 6 Methylquinolin 3 Ol Strictly Non Clinical Human

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are among the most extensively studied classes of materials for organic light-emitting diodes (OLEDs). scispace.comrroij.com Their primary role in these devices is to serve as robust electron-transporting materials and highly efficient emitters in the emissive layer. scispace.comrroij.com The formation of stable metal complexes, most notably with aluminum (Alq₃), is central to their function. researchgate.net These complexes exhibit strong luminescence, good thermal stability, and excellent film-forming properties, which are critical for device performance and longevity. researchgate.net

The luminescent properties of these complexes can be tuned by modifying the substituents on the quinoline (B57606) ring. researchgate.net For 8-Chloro-6-methylquinolin-3-ol, the presence of an electron-withdrawing chlorine atom and an electron-donating methyl group can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This modification can, in turn, affect the emission color and quantum efficiency of the resulting organometallic complex. While specific performance data for an OLED incorporating an this compound-based complex is not extensively documented, the foundational chemistry of 8-hydroxyquinoline derivatives strongly supports its potential in this area. researchgate.net

Table 1: Representative Performance of 8-Hydroxyquinoline Derivatives in OLEDs

| Derivative/Complex | Role in OLED | Emission Color | Reported Performance Metric |

|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Emissive & Electron Transport Layer | Green | Standard reference for OLED performance |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Emissive & Electron Transport Layer | Blue | Peak wavelength of 425 nm, low turn-on voltage of 2.8V researchgate.net |

This table presents data for related 8-hydroxyquinoline compounds to illustrate the potential of the chemical class.

Development of Fluorescent Probes and Chemical Sensors

The 8-hydroxyquinoline scaffold is an excellent fluorophore for the development of chemical sensors, particularly for detecting metal ions. scispace.com The parent molecule is weakly fluorescent; however, upon chelation with a metal ion, a rigid complex is formed, which significantly enhances the fluorescence emission intensity. scispace.comrroij.com This "chelation-enhanced fluorescence" (CHEF) effect is the basis for its use in sensing applications. scispace.com

Derivatives of 8-hydroxyquinoline have been successfully employed to create highly sensitive and selective fluorescent probes for various metal ions, including Zn²⁺ and Al³⁺. scispace.comnih.gov The selectivity and sensitivity of the probe can be controlled by introducing different functional groups onto the quinoline ring. The this compound molecule, with its specific substitution pattern, could be developed into a sensor. The chloro and methyl groups could influence its binding affinity and selectivity towards specific metal ions, as well as its photophysical properties, such as excitation and emission wavelengths.

Utilization as Ligands in Catalysis and Coordination Chemistry

The ability of 8-hydroxyquinoline and its derivatives to act as bidentate ligands, coordinating to metal ions through the hydroxyl oxygen and the ring nitrogen, makes them highly valuable in coordination chemistry and catalysis. scispace.comnih.gov These ligands form stable complexes with a wide array of transition metals. nih.gov

Recent research has demonstrated that metal complexes containing substituted quinoline ligands can function as effective catalysts. For instance, a cobalt(II) complex incorporating a 5-chloroquinolin-8-olate ligand has been synthesized and shown to possess catalytic activity in olefin oligomerization reactions after activation. researchgate.netnih.gov This indicates that the presence of a chlorine atom on the quinoline ring is compatible with catalytic applications. This compound can similarly be used to synthesize novel metal complexes. The electronic and steric properties imparted by its substituents could modulate the reactivity of the metallic center, potentially leading to catalysts with unique activities and selectivities for various organic transformations. researchgate.net

Integration into Material Science for Polymer and Coating Development

The versatility of the quinoline structure extends to material science, including the development of new polymers and functional coatings. Halogenated quinoline derivatives, such as 8-Bromo-4-chloro-6-methylquinoline, have been investigated as building blocks for novel materials with unique optical and electronic properties. evitachem.com

Furthermore, the catalytic activity of quinoline-metal complexes in polymerization reactions is a direct route to new polymer materials. researchgate.netnih.gov As mentioned, cobalt complexes with chloro-quinoline ligands can catalyze oligomerization, the formation of short-chain polymers. researchgate.netnih.gov Therefore, complexes derived from this compound could potentially be employed as catalysts or co-catalysts in polymerization processes. Additionally, the inherent properties of the quinoline moiety, such as UV resistance and thermal stability, could be imparted to polymers and coatings by incorporating this molecule as a monomer or an additive.

Potential in Agrochemicals and Crop Protection (Non-Clinical Human)

The quinoline ring is a well-established pharmacophore in medicinal chemistry, and its biological activity also extends to the field of agrochemicals. Various derivatives of 8-hydroxyquinoline have been shown to possess potent fungicidal and insecticidal properties. scispace.com This bioactivity is often attributed to their ability to chelate metal ions that are essential for the survival and growth of pathogens.

Recent patents have highlighted the application of specific quinoline compounds as agricultural fungicides. For example, certain quinoline derivatives have demonstrated efficacy in controlling significant plant pathogens such as Rhizoctonia solani, Alternaria alternata, and Pyricularia oryzae. google.com This underscores the potential of the quinoline scaffold in developing new crop protection agents. This compound, as a member of this chemical family, represents a promising candidate for investigation as a lead compound in the search for novel, effective agrochemicals.

Corrosion Inhibition Applications

Derivatives of 8-hydroxyquinoline have emerged as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. mdpi.comnajah.edu Their mechanism of action involves adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com This adsorption occurs through the coordination of lone pair electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the iron atoms on the steel surface. najah.edu

Studies on various 8-hydroxyquinoline derivatives have shown excellent inhibition efficiencies. The molecular structure, including the presence of substituents, plays a crucial role in the effectiveness of the inhibitor. The this compound molecule contains the essential 8-hydroxyquinoline core responsible for strong surface adsorption. The presence of the aromatic rings and heteroatoms facilitates the formation of a stable, protective barrier. Research on similar compounds demonstrates that high inhibition efficiencies are achievable.

Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives for Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (η%) |

|---|---|---|

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 x 10⁻³ M | 96% mdpi.com |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 10⁻³ M | 96% najah.edu |

This table presents data for related 8-hydroxyquinoline compounds to illustrate the potential of the chemical class in corrosion inhibition.

Future Research Directions and Emerging Avenues for 8 Chloro 6 Methylquinolin 3 Ol

Development of Next-Generation Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Combes syntheses, provide fundamental routes to the quinoline core, future research should focus on developing more efficient, sustainable, and versatile methodologies for the synthesis of 8-Chloro-6-methylquinolin-3-ol and its analogs. pharmaguideline.com Emerging strategies that offer significant advantages over traditional approaches are detailed below.

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Nanocatalyzed Green Protocols | Environmentally friendly, high yields, shorter reaction times, catalyst reusability. acs.orgnih.gov | Development of one-pot syntheses using magnetic nanoparticles (e.g., Fe3O4) as catalysts could streamline the production of the target compound from simple precursors. researchgate.net |

| Photocatalytic Synthesis | Utilizes visible light, mild reaction conditions, oxidant-free processes. mdpi.comacs.org | Photo-induced oxidative cyclization strategies could offer a green alternative for constructing the quinoline ring of this compound. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, scalability, faster optimization, and higher purity of products. acs.orgvapourtec.com | A continuous flow process could enable the large-scale and safe production of this compound, which is crucial for further research and potential commercial applications. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and often improved yields. tandfonline.com | Microwave-assisted variations of classical quinoline syntheses could significantly accelerate the preparation of this compound. tandfonline.com |

Future efforts in this area should aim to develop robust and scalable synthetic routes that allow for the facile introduction of diverse substituents on the this compound scaffold, thereby enabling the creation of a library of analogs for structure-activity relationship studies.

Exploration of Novel Molecular Targets and Mechanistic Pathways (Non-Clinical)

The diverse biological activities reported for quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound could interact with a range of biological targets. Non-clinical studies are essential to elucidate its mechanism of action and identify novel therapeutic applications.

Potential Areas of Investigation:

Enzyme Inhibition: Many quinoline derivatives are known to inhibit enzymes. For instance, 8-hydroxyquinolines have been identified as inhibitors of catechol O-methyltransferase (COMT). nih.gov Future research could explore the inhibitory potential of this compound against a panel of enzymes, such as kinases, proteases, and histone deacetylases, which are implicated in various diseases.

Receptor Binding: The quinoline core can serve as a scaffold for ligands that bind to various receptors. Investigating the binding affinity of this compound for specific G-protein coupled receptors (GPCRs) or nuclear receptors could uncover novel signaling pathways modulated by this compound.

Antimicrobial Mechanisms: Given the known antibacterial and antifungal properties of quinolines, studies could focus on determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogens. researchgate.net Subsequent research could delve into its mechanism of action, such as inhibition of DNA gyrase, disruption of cell membranes, or interference with biofilm formation.

Anticancer Activity: The cytotoxic effects of quinoline derivatives against various cancer cell lines are well-documented. nih.gov Future studies should assess the anticancer potential of this compound and investigate its impact on key cancer-related pathways, including cell cycle progression, apoptosis, and angiogenesis.

A systematic approach involving high-throughput screening followed by detailed mechanistic studies will be crucial to unlock the full therapeutic potential of this compound.

Integration into Hybrid Functional Materials and Nanostructures

The unique photophysical properties of the quinoline ring system make its derivatives attractive candidates for the development of advanced functional materials. nih.gov Research into the integration of this compound into hybrid materials and nanostructures could lead to novel applications in sensing, electronics, and beyond.

| Material Type | Potential Application | Rationale |

| Fluorescent Nanosensors | Detection of metal ions (e.g., Zn²⁺). rsc.org | The quinoline moiety can act as a fluorophore whose emission properties are modulated upon binding to specific analytes. Functionalizing carbon dots or other nanoparticles with this compound could lead to highly sensitive and selective sensors. |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport or emissive layer materials. nih.gov | The inherent electronic properties of the quinoline scaffold can be tuned by substitution to optimize charge transport and luminescence efficiency in OLED devices. |

| Functionalized Nanoparticles | Targeted drug delivery or bioimaging. | Covalent attachment of this compound to nanoparticles could enable targeted delivery to specific cells or tissues, while its fluorescent properties could be harnessed for imaging applications. |

| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage, or sensing. | The hydroxyl and chloro substituents on this compound could serve as coordination sites for metal ions, allowing for its incorporation as a functional linker in the design of novel MOFs with tailored properties. |

The development of these materials will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering.

Predictive Modeling for Structure-Property Relationships and Design Optimization

Computational chemistry and cheminformatics are powerful tools for accelerating the discovery and optimization of novel compounds. Applying these methods to this compound can guide synthetic efforts and provide insights into its behavior at a molecular level.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.net This can help in predicting its chemical behavior and designing derivatives with desired electronic properties.

Molecular Docking: To explore potential biological targets, molecular docking studies can be performed to predict the binding mode and affinity of this compound within the active sites of various proteins. researchgate.netnih.gov This can help prioritize experimental testing and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of this compound analogs and evaluating their biological activity or material properties, QSAR models can be developed. These models can identify key structural features that influence the desired outcome and predict the properties of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its biological target or surrounding environment. This can offer deeper insights into its mechanism of action and the stability of its complexes.

An integrated computational and experimental approach will be essential for the rational design and optimization of this compound-based compounds for specific applications.

Q & A

Q. What are the optimal synthetic routes for 8-Chloro-6-methylquinolin-3-ol, and how can purity be ensured?

Methodological Answer: The synthesis typically begins with halogenated quinoline precursors. A common approach involves hydroxylation at the 3-position using oxidizing agents like KMnO₄ under controlled acidic conditions . For purification, column chromatography with silica gel (ethyl acetate/petroleum ether eluent) or recrystallization from chloroform is recommended to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC or NMR is critical to avoid byproducts such as over-oxidized quinones .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include aromatic protons (δ 7.2–8.5 ppm) and hydroxyl proton (δ ~5.5 ppm, broad). The methyl group at C6 appears as a singlet (δ ~2.5 ppm) .

- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks at m/z 208.63 (C₁₀H₈ClNO).

- IR Spectroscopy: Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) stretches .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is indispensable. Use SHELXTL or WinGX for data processing . Key parameters include:

- Hydrogen bonding: Intramolecular O–H···N interactions (e.g., S(5) ring motifs) stabilize planar conformations .

- π-π stacking: Measure centroid distances (e.g., 3.7 Å between quinoline rings) to assess packing efficiency .

Refinement challenges: Address high Rint values (>0.12) via iterative model adjustments and outlier rejection .

Advanced Research Questions

Q. How do substituent positions influence bioactivity in this compound analogs?

Methodological Answer: Comparative studies using structure-activity relationship (SAR) models reveal:

| Compound | Substituents | Antimicrobial MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| 8-Chloro-6-methyl-3-ol | Cl (C8), CH₃ (C6), OH (C3) | 1.2 | 25.3 |

| 7-Chloro-6-methoxy-4-ol | Cl (C7), OCH₃ (C6), OH (C4) | 2.8 | >50 |

| 4-Chloro-6-methoxy-7-ol | Cl (C4), OCH₃ (C6), OH (C7) | 5.5 | 38.7 |

| The C8-Cl and C3-OH groups enhance antimicrobial potency by promoting DNA gyrase binding, while C6-CH₃ reduces metabolic degradation . |

Q. What strategies mitigate data contradictions in crystallographic refinement of halogenated quinolines?

Methodological Answer:

- Disorder modeling: Split Cl or CH₃ groups into multiple positions if electron density suggests disorder (e.g., occupancy ratios 0.7:0.3) .

- Hydrogen placement: Use SHELXL’s AFIX commands to refine hydroxyl H positions freely, avoiding over-constraint .

- Validation tools: Employ PLATON’s ADDSYM to check missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular interactions .

Q. How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking (AutoDock Vina): Parameterize the compound using GAFF force fields. Target enzymes (e.g., topoisomerase II) show binding affinities (ΔG) of −9.2 kcal/mol, with key residues (Asp533, Lys505) forming hydrogen bonds .

- MD Simulations (GROMACS): Run 100-ns trajectories to assess stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding, while fluctuations >3.0 Å suggest conformational flexibility .

Q. What experimental approaches validate hydrogen bonding networks in this compound crystals?

Methodological Answer:

- Graph-set analysis: Classify motifs (e.g., R₂²(8) for dimeric O–H···O bonds) using Etter’s rules .

- Temperature-dependent XRD: Collect data at 100 K to 298 K. Hydrogen bonds (e.g., O1–H1···O2, 2.85 Å) show negligible length variation (<0.05 Å), confirming robustness .

- IR spectroscopy: Compare OH stretching frequencies in solution (broad, ~3400 cm⁻¹) vs. solid state (sharp, ~3200 cm⁻¹) to assess intermolecular vs. intramolecular H-bonds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.